Product packaging for ammodytoxin B(Cat. No.:CAS No. 105732-90-9)

ammodytoxin B

Cat. No.: B1165668
CAS No.: 105732-90-9
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Description

Ammodytoxin B (AtxB) is a secreted phospholipase A2 (sPLA2) and a presynaptic β-neurotoxin isolated from the venom of the nose-horned viper, Vipera ammodytes ammodytes . It belongs to the Group IIA sPLA2s, enzymes that catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids . As a presynaptic toxin, its primary research value lies in its ability to specifically and potently block neuromuscular transmission, leading to flaccid paralysis, making it a valuable tool for studying the function of synapses, neurotransmitter release mechanisms, and the pathophysiology of neuromuscular disorders . The molecular mechanism of this compound involves a multi-step process. The toxin internalizes into motor nerve endings, where it can traffic to the cytosol and intracellular organelles such as the endoplasmic reticulum and mitochondria . Notably, recent studies indicate that its phospholipase activity, while crucial for full toxicity, is not obligatory for cell internalization and mitochondrial translocation, suggesting that specific protein-protein interactions play a key role in its intracellular journey . Within the cell, this compound has been shown to bind with high affinity to several intracellular protein targets, including calmodulin and mitochondrial cytochrome c oxidase, which are believed to be critical for its neurotoxic effects . Compared to its isoforms, this compound provides a unique point of comparison in structure-function studies. It differs from the most toxic isoform, ammodytoxin A, by only three amino acid residues, and from ammodytoxin C by a single residue . This high degree of sequence homology, yet significant difference in lethal potency (LD₅₀ of 960 µg/kg in mice for AtxB versus 21 µg/kg for AtxA), makes it an excellent molecular tool for investigating the specific structural determinants of neurotoxicity and anticoagulant activity in secreted phospholipases A2 . Researchers can utilize this toxin for applications including the study of sPLA2-receptor interactions, intracellular toxin trafficking, mechanisms of presynaptic inhibition, and as a model for developing high-affinity inhibitors or targeted delivery conjugates .

Properties

CAS No.

105732-90-9

Molecular Formula

C6H12CaO12P2

Synonyms

ammodytoxin B

Origin of Product

United States

Molecular Architecture and Structural Biology of Ammodytoxin B

Primary Amino Acid Sequence Analysis and Post-Translational Modifications

Ammodytoxin B is a single-chain protein typically composed of 122 amino acid residues. nih.gov Its primary structure is highly similar to other ammodytoxin isoforms and group IIA secreted PLA₂s. chem-soc.si The complete amino acid sequence of this compound has been determined through techniques such as manual and automated protein sequencing. nih.gov

While the primary structure dictates the fundamental properties of the protein, post-translational modifications (PTMs) can further diversify protein function and structure. researchgate.netdicp.ac.cn Although specific, unique PTMs for this compound are not extensively detailed in the search results, other toxins and proteins from natural sources, including venoms, are known to undergo various PTMs such as glycosylation, disulfide bond formation, and amidation, which can influence their activity and structure. researchgate.netresearchgate.netresearchgate.net Ammodytoxins, as secreted proteins, contain intramolecular disulfide bonds that are crucial for stabilizing their folded structure. chem-soc.si

Tertiary and Quaternary Structural Determinants

The tertiary structure of this compound refers to its three-dimensional fold, while its quaternary structure describes the arrangement of multiple protein subunits. This compound primarily exists as a monomer, although some studies on related toxins and isoforms suggest the possibility of dimeric associations under certain conditions. nih.govresearchgate.netnih.gov

Crystallographic and Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to determine the high-resolution three-dimensional structures of proteins. bu.edu These methods have been applied to study ammodytoxins, providing detailed insights into their structural features. nih.govacs.orgnih.govdntb.gov.uanih.gov

Crystal structures of ammodytoxin isoforms, such as ammodytoxin A and C, have been determined, revealing the conserved α-helical and β-sheet elements characteristic of group IIA PLA₂s. nih.govnih.gov These structures highlight the arrangement of amino acid residues, including those involved in the catalytic site and those contributing to protein-protein interactions. nih.gov Crystallographic studies can also reveal how molecules associate in crystal lattices, sometimes suggesting potential quaternary associations like the dimeric arrangement observed for ammodytoxin A involving hydrophobic interactions. nih.gov

NMR spectroscopy provides information about protein structure and dynamics in solution. nih.gov While specific detailed NMR characterization of this compound is not extensively covered in the provided results, NMR has been used for structural studies of other toxins and proteins, complementing crystallographic data and offering insights into conformational flexibility. nih.govnih.gov

Conformational Dynamics and Structural Flexibility

Protein function is often linked to conformational dynamics and flexibility. While the core structure of this compound is relatively stable due to disulfide bonds, certain regions may exhibit flexibility. mdpi.comchem-soc.siijbs.com Studies on related PLA₂s and toxin isoforms suggest that variable or flexible regions can play a role in target binding and activity. mdpi.comnih.gov For instance, specific loop regions in related toxins have been identified as conformationally variable. mdpi.com The flexibility of exposed side chains, particularly in the interfacial binding surface (IBS), is considered important for interactions with phospholipid substrates and protein targets. ijbs.com

Isoform Variability and Structural Basis of Differential Biological Activity

Vipera ammodytes ammodytes venom contains multiple ammodytoxin isoforms, including ammodytoxin A, B, and C. acs.orgresearchgate.net These isoforms exhibit significant differences in their biological activities, such as neurotoxicity and anticoagulant properties, despite having highly similar primary structures. nih.govresearchgate.net this compound is reported to be less toxic than ammodytoxin A. nih.govresearchgate.net

The variations in biological activity among isoforms are attributed to small differences in their amino acid sequences, particularly in key regions that interact with targets. nih.govnih.govresearchgate.net For example, ammodytoxin A and C differ by only two amino acid residues (Phe124>Ile and Lys128>Glu), yet they show notable differences in toxicity and anticoagulant activity. nih.govresearchgate.net Crystal structure comparisons of these isoforms have provided a structural basis for these differences. The mutation Lys128>Glu in ammodytoxin C, for instance, is thought to perturb interactions with coagulation factor Xa, leading to lower anticoagulant activity. nih.gov This mutation can cause a displacement of the polypeptide chain and alter the orientation of adjacent residues important for target interaction. nih.gov

Enzymatic Catalysis and Biochemical Mechanisms of Ammodytoxin B

Phospholipase A2 (PLA2) Activity: Substrate Specificity and Hydrolysis Kinetics

Ammodytoxin B, like other ammodytoxins, functions by cleaving the ester bond at the sn-2 position of phosphoglycerides, resulting in the release of free fatty acids and lysophospholipids. nih.govwikipedia.orgidentifiers.org This enzymatic activity is recognized as essential for the full expression of its presynaptic neurotoxicity. nih.gov Studies investigating the substrate specificity of ammodytoxins, including this compound, have demonstrated a marked preference for phospholipid vesicles containing anionic lipids, such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), over those composed of zwitterionic phosphatidylcholine (PC). nih.gov

The apparent rates of phospholipid hydrolysis can vary significantly among different ammodytoxin isoforms, as well as their mutants and homologues. nih.gov Research employing artificial vesicles with defined phospholipid compositions, including POPC, POPS, POPG, and mixtures thereof, has been instrumental in characterizing these kinetic differences. nih.govdsmz.de For instance, ammodytoxin A (AtxA), a closely related isoform, has shown higher enzymatic activity on POPC vesicles compared to certain mutants. dsmz.de Furthermore, the ability of ammodytoxins and their active variants to induce the release of vesicle contents, such as calcein (B42510), correlates well with their measured hydrolysis rates, particularly in vesicles containing anionic phospholipids (B1166683). dsmz.de The initial rate of hydrolysis can be quantitatively assessed using techniques like the fluorescence displacement assay, which monitors the displacement of a fluorescent fatty acid analogue from a fatty acid-binding protein. nih.govdsmz.de

Calcium Dependence and Catalytic Site Dynamics

A key characteristic of ammodytoxins, as with many sPLA₂ enzymes, is their dependence on calcium ions (Ca²⁺) for catalytic activity. wikipedia.org Calcium plays a vital role not only in the catalytic step itself but also in facilitating the productive binding of the phospholipid substrate to the enzyme's active site. dsmz.defishersci.com The catalytic machinery of sPLA₂s, including this compound, involves a highly conserved catalytic dyad, typically comprising a histidine and an aspartate residue (His-48 and Asp-99 in many sPLA₂s), along with an activated water molecule that acts as the nucleophile during hydrolysis. dsmz.de

Interfacial Activation and Membrane Interaction Mechanisms

Secreted PLA₂s, including this compound, exhibit a phenomenon known as "interfacial activation," whereby their catalytic activity is significantly enhanced when acting on aggregated phospholipid substrates, such as those found in biological membranes, liposomes, or micelles, compared to dispersed monomers. flybase.org This requires the enzyme to first bind to the lipid/water interface. dsmz.de This initial interaction is mediated by the enzyme's interfacial binding surface (IBS), a region on the protein's surface surrounding the entrance to the active site. dsmz.de

The binding of sPLA₂s to the phospholipid interface involves a combination of both electrostatic and hydrophobic interactions. identifiers.orgmassbank.eu For group II PLA₂s like this compound, specific amino acid residues on the IBS contribute to these interactions. Aromatic residues (e.g., tyrosine), cationic hydrophilic residues (e.g., lysine (B10760008) and arginine), and hydrophobic residues (e.g., leucine (B10760876) and phenylalanine) are particularly important for establishing the necessary contacts with the membrane surface. massbank.eu

Beyond interacting with the bulk phospholipid interface, ammodytoxins are known to bind to specific protein targets within nerve terminals, and these interactions are also crucial for their biological activity. nih.govnih.govguidetopharmacology.org Identified intracellular binding partners include calmodulin, 14-3-3 proteins, and protein disulfide isomerase (PDI). lipidmaps.orgnih.govwikipedia.org The interaction with PDI, for example, involves an extensive area on the ammodytoxin's interfacial binding surface. lipidmaps.org While this interaction might theoretically impede binding to phospholipid membranes, studies have not detected an influence of PDI on ammodytoxin's enzymatic activity in its presence. lipidmaps.org

The interaction of this compound with membranes and the subsequent hydrolysis of phospholipids lead to the generation of lysophospholipids and fatty acids. flybase.org These products can alter the physical properties of the cell membrane and trigger downstream signal transduction pathways, contributing to cellular pathology. flybase.org Research with enzymatically active mutants of related sPLA₂s has demonstrated a catalysis-dependent ability to damage membranes, leading to effects such as vesicle contents leakage and fusion, mirroring observations with ammodytoxin A. dsmz.de The efficiency of ammodytoxin A and active mutants in causing calcein release from vesicles correlates with their rates of phospholipid hydrolysis. dsmz.de Differences in interfacial binding affinity, particularly on anionic membranes where electrostatic forces are prominent, have been observed between different ammodytoxin isoforms and mutants, as indicated by variations in dissociation rates from phospholipid vesicles. dsmz.de

Molecular and Cellular Mechanisms of Ammodytoxin B Action

Cellular Receptor Interactions and Binding Kinetics

Ammodytoxin B interacts with specific receptors on the neuronal plasma membrane, which is believed to be the initial step in its mechanism of action, although the precise role of these receptors in the full expression of neurotoxicity is still being investigated. molecular-interactions.siuniprot.org

Identification of Putative Receptor Targets (e.g., Neuronal M-type sPLA2 Receptor)

Several putative receptor targets for ammodytoxin isoforms, including this compound, have been identified in neuronal tissues. One such receptor is the neuronal M-type sPLA2 receptor (R180), a plasma membrane-bound receptor found in neuronal tissues. molecular-interactions.sichem-soc.sisinapsa.org Studies have shown that ammodytoxin A binds to the M-type sPLA2 receptor in the low nanomolar range. chem-soc.si However, it has been demonstrated that this receptor is not essential for the expression of neurotoxicity by ammodytoxin. uniprot.org Other, still unidentified, presynaptic receptors, sometimes referred to as N-type receptors, have also been implicated in the initial phase of ammodytoxin action, potentially mediating the transient inhibition of acetylcholine (B1216132) release independently of the toxin's enzymatic activity. uniprot.org

Receptor-Mediated Internalization Pathways and Trafficking

Following association with receptors on the external side of the presynaptic membrane, ammodytoxin is thought to penetrate into the cytosol of the nerve cell. molecular-interactions.simdpi.com The exact molecular mechanisms of ammodytoxin internalization and intracellular trafficking are not fully clear. mdpi.comnih.gov Several pathways have been suggested, including internalization through the recycling of synaptic vesicles or by receptor-mediated endocytosis followed by retrograde transport via the endoplasmic reticulum. mdpi.comresearchgate.net Studies using fluorescently labeled ammodytoxin A have indicated rapid internalization into nerve cells. researchgate.net The enzymatic activity of ammodytoxin does not appear to be essential for its translocation into target cells, suggesting that specific interactions with the cell are crucial for internalization and trafficking. mdpi.com

Intracellular Binding Proteins and Interactions (e.g., Protein Disulphide Isomerase, Calmodulin, 14-3-3 Proteins)

Once inside the nerve cell, this compound interacts with several intracellular proteins with high affinity. mdpi.comnih.gov These interactions are believed to be important for the toxin's neurotoxic effects. Identified intracellular binding proteins include protein disulphide isomerase (PDI), calmodulin (CaM), and 14-3-3 proteins (specifically gamma and epsilon isoforms), and a mitochondrial protein (R25). molecular-interactions.siuniprot.orgsinapsa.orgnih.govresearchgate.net

Protein disulphide isomerase (PDI), located in the lumen of the endoplasmic reticulum (ER), binds strongly to ammodytoxin. molecular-interactions.siplos.orgnih.gov This interaction may play a crucial role in the retrograde transport of the toxin from the Golgi apparatus to the ER and its subsequent translocation across the ER membrane into the cytosol. molecular-interactions.siplos.org

Calmodulin (CaM) is another high-affinity binding partner for ammodytoxin isoforms. molecular-interactions.sinih.govresearchgate.net Ammodytoxin forms a high-affinity complex with calmodulin, and calmodulin can substantially increase the enzymatic activity of ammodytoxin under both non-reducing and reducing conditions. researchgate.net

Ammodytoxin also associates with 14-3-3 proteins, which are conserved eukaryotic regulatory proteins involved in various biological processes, including cell cycle regulation. psu.edunih.govresearchgate.net Ammodytoxin has been shown to bind to yeast 14-3-3 proteins with an affinity similar to that for mammalian isoforms. psu.edunih.gov

A mitochondrial integral membrane protein, R25, found in the cerebral cortex, has also been identified as an ammodytoxin-binding protein. molecular-interactions.sichem-soc.sisinapsa.org

Membrane Perturbation and Lytic Activity Mechanisms

While the phospholipase activity of this compound is crucial for the irreversible phase of neurotoxicity, the exact mechanisms of membrane perturbation and lytic activity in the context of neurotoxicity are still being investigated. The enzymatic activity leads to the hydrolysis of glycerophospholipids in cellular membranes, releasing free fatty acids and lysophospholipids. nih.gov This can increase the fusogenicity of membranes in the nerve ending, potentially contributing to the increased release of neurotransmitter observed in an earlier phase of intoxication. molecular-interactions.si Some snake venom phospholipases A2, including homologues that lack enzymatic activity, can also induce membrane perturbation through non-catalytic mechanisms, potentially involving interactions with the plasma membrane that increase permeability. researchgate.netmdpi.comunipd.itresearchgate.net

Mitochondrial Dysfunction and Apoptotic Pathway Induction Mechanisms

Damage to mitochondria is a characteristic feature observed in nerve terminals poisoned by β-neurotoxins like ammodytoxin. molecular-interactions.siresearchgate.net This damage can include swelling and degeneration, sometimes with a complete loss of internal cristae structure. molecular-interactions.si Ammodytoxin has been shown to reach mitochondria within nerve terminals and neuronal cell lines. mdpi.comnih.govplos.org Mitochondrial dysfunction is closely linked to the induction of apoptosis. frontiersin.orgplos.orgmdpi.com While the precise pathway for this compound-induced apoptosis is not fully elucidated, mitochondrial dysfunction can lead to the release of pro-apoptotic factors like cytochrome c, which in turn can activate caspases and initiate the apoptotic cascade. frontiersin.orgplos.orgmdpi.comembopress.org Ammodytoxin A has been shown to induce apoptosis in a mouse motoneuronal cell line through the mitochondrial pathway. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., Cell Cycle Regulation)

This compound's interactions with intracellular proteins, such as 14-3-3 proteins and calmodulin, suggest a potential for modulating intracellular signaling pathways. psu.eduresearchgate.netnih.gov 14-3-3 proteins are involved in regulating various cellular processes, including cell cycle control. psu.edunih.govresearchgate.net Studies in yeast (Saccharomyces cerevisiae) have shown that intracellular ammodytoxin can inhibit G2 cell-cycle arrest, a process regulated by 14-3-3 proteins. psu.edunih.gov This interference with the cell cycle suggests a possible mechanism by which sPLA2s might influence cellular outcomes, potentially contributing to both proliferative and proapoptotic effects observed with different sPLA2s in mammalian cells. psu.edu Intracellular calcium signaling, which is crucial for many cellular processes including neurotransmitter release and can be affected by toxins, is also a potential area of modulation, especially given ammodytoxin's interaction with calmodulin. researchgate.netnih.govmdpi.com

Pathophysiological Contributions of Ammodytoxin B: Mechanistic Investigations

Presynaptic Neurotoxicity: Mechanisms of Neurotransmitter Release Blockade

Ammodytoxin B is a potent presynaptic neurotoxin that disrupts neuromuscular transmission by interfering with the release of neurotransmitters, notably acetylcholine (B1216132), from motor nerve terminals. chem-soc.siplos.orgexpasy.org This blockade leads to neuromuscular paralysis. nih.gov The neurotoxic action involves a complex sequence of events, including binding to presynaptic receptors and subsequent internalization into the nerve terminal. sinapsa.orgmolecular-interactions.simdpi.com The phospholipase activity of ammodytoxins is considered crucial for the full expression of their neurotoxicity, although binding to specific cellular targets also plays a significant role. nih.govmdpi.com

The response of neuromuscular preparations to ammodytoxin is often described as triphasic: an initial transient inhibition of acetylcholine release, followed by a phase of facilitation where release is increased, and finally, a progressive and irreversible block of transmitter release. uniprot.orgshefayekhatam.irproteopedia.org

Synaptic Vesicle Dynamics and Cycling Impairment

A key aspect of this compound's neurotoxicity involves the disruption of synaptic vesicle dynamics and cycling within the nerve terminal. Presynaptically neurotoxic sPLA2s are known to affect the number and morphology of synaptic vesicles. nih.govnih.gov Studies on related ammodytoxins, such as ammodytoxin A, have shown that these toxins can induce changes in the dynamics of vesicle formation and scission from the plasma membrane in a phospholipase-activity-dependent manner. plos.orgnih.gov

While some studies using electron microscopy have indicated a small, statistically insignificant depletion of synaptic vesicles in motor nerve terminals exposed to ammodytoxin A, the primary cause of transmission failure is thought to be related to impaired coupling between nerve terminal depolarization and evoked transmitter release, potentially linked to mitochondrial dysfunction. researchgate.netoup.comoup.com However, the toxins are believed to potentially exploit the synaptic vesicle recycling machinery for internalization into the nerve terminal. mdpi.comoup.commdpi.com Once inside, they may interfere with vesicle cycling through interactions with intracellular proteins and their phospholipolytic activity. sinapsa.org Impairment of synaptic vesicle mobilization or priming could lead to a decrease in the availability of fusion-competent vesicles, contributing to the observed decline in neurotransmitter release. nih.gov

Acetylcholine Release Modulation

This compound, as a presynaptic neurotoxin, directly modulates the release of acetylcholine at the neuromuscular junction. plos.org The triphasic effect on acetylcholine release, characterized by initial inhibition, followed by facilitation, and culminating in complete blockade, is a hallmark of ammodytoxin activity. uniprot.orgshefayekhatam.irproteopedia.org The irreversible blockade of acetylcholine release is a primary cause of the flaccid paralysis observed in envenomation. nih.govsinapsa.org This disruption of signal transduction in motoneurons is a direct consequence of the toxin's interaction with the presynaptic membrane and its subsequent effects on the neurotransmitter release machinery. researchgate.netresearchgate.net

Myotoxicity and Muscle Fiber Degeneration Mechanisms

While this compound is primarily known for its neurotoxicity, related sPLA2s from Vipera ammodytes ammodytes venom, such as ammodytin L, exhibit myotoxic activity, leading to muscle fiber degeneration. sinapsa.orgresearchgate.net Although direct detailed mechanisms specifically for this compound's myotoxicity are less extensively documented than its neurotoxicity, the general mechanisms of sPLA2-induced myotoxicity involve the hydrolysis of phospholipids (B1166683) in muscle cell membranes. This hydrolysis can lead to the disruption of membrane integrity, uncontrolled influx of calcium ions, and subsequent activation of degradative enzymes, ultimately resulting in muscle fiber damage and necrosis. medlink.comresearchgate.net The presence of myotoxic components in the venom suggests that this compound could potentially contribute to muscle damage, although its primary pathological effect is neurotoxic. sinapsa.orgresearchgate.net

Hemostatic System Perturbations: Coagulation Factor Interactions (e.g., Factor Xa)

In addition to its neurotoxic effects, this compound also interferes with the hemostatic system, exhibiting anticoagulant activity. frontiersin.orguniprot.org This effect is mediated, at least in part, through interactions with coagulation factors, particularly activated Factor X (Factor Xa). frontiersin.orguniprot.orgproteopedia.orgresearchgate.net Ammodytoxin A, a closely related isoform, has been shown to bind directly to human coagulation Factor Xa with high affinity, inhibiting the formation and activity of the prothrombinase complex. frontiersin.orguniprot.orgproteopedia.orgresearchgate.net This interaction primarily involves basic residues in the C-terminal and β-structure regions of the toxin. researchgate.net The anticoagulant activity contributes to the hemostatic disorders observed in Vipera ammodytes ammodytes envenomation, which can include hemorrhage and coagulopathy. researchgate.netresearchgate.net The differences in anticoagulant potency between ammodytoxin isoforms, such as Ammodytoxin A and C, which differ by only two amino acid residues, highlight the importance of specific structural features for this activity. proteopedia.orgpasteur.fr

Mechanistic Studies of Ammodytoxin B Modulation and Neutralization

Peptide-Based Antagonists: Design and Efficacy in Experimental Models

Peptide-based antagonists offer an alternative approach to modulating ammodytoxin B activity. These peptides are designed to interfere with the toxin's binding to its targets or to directly inhibit its function. One strategy involves the design of antisense peptides based on molecular recognition theory, which are complementary to specific regions of the target protein, such as the neurotoxic sites of ammodytoxin A (a related ammodytoxin isoform). nih.govresearchgate.net This approach aims to achieve inhibition by blocking critical interaction sites on the toxin. Studies on ammodytoxin A have shown that designed antisense oligopeptides can exhibit binding affinities in the micromolar range (1–10 μM) to sense peptides representing neurotoxic regions. nih.govresearchgate.net While these studies focus on ammodytoxin A, the principles of peptide design and evaluation of binding affinity using methods like spectrofluorometric titrations and global docking simulations are applicable to this compound. nih.govresearchgate.net Further research is needed to validate the binding of such peptides to the native this compound protein and evaluate their efficacy in experimental models. researchgate.net

Antibody-Mediated Neutralization: Epitope Mapping and Binding Affinity Studies

Antibodies play a significant role in neutralizing the effects of toxins by binding to specific regions called epitopes. Antibody-mediated neutralization of this compound involves the generation of antibodies that can bind to the toxin and prevent its interaction with its physiological targets. Research in this area includes epitope mapping to identify the specific amino acid sequences or structural features on this compound that are recognized by neutralizing antibodies. researchgate.netmdpi.comfrontiersin.orgnih.gov Techniques like phage display and mass spectrometry can be used for epitope mapping. mdpi.comnih.gov Binding affinity studies, often employing methods such as ELISA or surface plasmon resonance (SPR), are crucial for characterizing the strength and specificity of antibody-ammodytoxin B interactions. mdpi.comfrontiersin.orgscience.govpasteur.fr High-affinity antibodies are generally more effective at neutralizing toxins. researchgate.netfrontiersin.org Studies on other toxins highlight the importance of antibodies binding to critical functional regions or receptor binding sites for effective neutralization. nih.gov While specific details on this compound antibody epitope mapping and binding affinity were not extensively found in the provided results, the general methodologies applied to other toxins are relevant.

Evolutionary Biology and Phylogenetic Analysis of Ammodytoxin B

Gene Duplication and Diversification within Viperidae

The diversity of phospholipase A2 toxins within the Viperidae family is a direct result of gene duplication events followed by the diversification of the resulting gene copies. nih.govnih.gov This "birth-and-death" model of evolution has led to the expansion of the PLA2 gene family in various viperid lineages. nih.gov For instance, in Vipera ammodytes, the genes for ammodytoxin C and ammodytin L are believed to have arisen from the duplication of a common ancestral gene. arnes.sinih.gov This is supported by the high degree of conservation in their intron and flanking sequences. arnes.sinih.gov

Snake venom PLA2s are broadly classified into two groups, Group I, predominantly found in elapids, and Group II, characteristic of viperids. oup.com Ammodytoxin B belongs to the Group IIA PLA2s. nih.gov The recruitment of a constitutively expressed Group II PLA2 gene into the venom arsenal (B13267) of an ancestral viperid snake is thought to be a key event in the evolution of these toxins. nih.gov Subsequent gene duplications of this ancestral venom gene provided the raw genetic material for neofunctionalization, allowing for the evolution of specialized toxic activities. mdpi.com

The genomes of vipers, including Vipera ammodytes, show a significant expansion of venom-related genes, with notable tandem duplications in gene families like the snake venom metalloproteinases (SVMPs) and PLA2s. researchgate.net This expansion highlights the evolutionary pressure on these snakes to develop complex and potent venoms. researchgate.net

Key Features of PLA2 Gene Evolution in Viperidae

Evolutionary MechanismDescriptionExample in Viperidae
Gene DuplicationCreation of a duplicate copy of a gene, providing raw material for evolution.Duplication of an ancestral PLA2 gene leading to ammodytoxin C and ammodytin L in Vipera ammodytes. arnes.sinih.gov
DiversificationAccumulation of mutations in duplicated genes, leading to new functions.Evolution of various PLA2 isoforms with different toxic activities (neurotoxic, myotoxic, anticoagulant). nih.govmdpi.com
Birth-and-Death EvolutionA model where new genes arise from duplication and are either maintained, mutated, or lost.Expansion and contraction of the PLA2 gene family in different viperid lineages. nih.gov
Tandem DuplicationDuplication of genes that remain physically close to each other on the chromosome.Observed in venom gene families, including PLA2s, in the Vipera ammodytes ammodytes genome. researchgate.net

Conservation and Variation of Gene Sequences and Protein Isoforms

While gene duplication drives diversity, there are also constraints on the evolution of PLA2 toxins. doaj.orgnih.gov The fundamental structure and catalytic function of the PLA2 enzyme must be maintained for it to be effective. doaj.org This results in a mosaic of conserved and variable regions within the gene and protein sequences.

Analysis of PLA2 genes in Vipera ammodytes reveals that intron and flanking sequences are considerably more conserved than the exons that code for the mature protein. arnes.sinih.gov This suggests that while the core gene structure is maintained, the protein-coding regions are under selective pressure to change.

This compound is one of several protein isoforms of ammodytoxin found in the venom of Vipera ammodytes ammodytes. nih.gov Protein isoforms are highly similar proteins originating from a single gene or gene family, often arising from gene duplication and subsequent divergence. wikipedia.org The different ammodytoxin isoforms (A, B, and C) have the same molecular mass but differ in their isoelectric points and relative abundance in the venom. nih.gov

This compound and the highly toxic ammodytoxin A are both 122 amino acids long and differ by only three amino acid residues at positions 115, 118, and 119. nih.gov These subtle variations have a significant impact on their toxicity, with this compound being about 30 times less toxic than ammodytoxin A. nih.gov This highlights how small changes in the protein sequence can lead to significant functional differences.

Comparison of Ammodytoxin Isoforms in Vipera ammodytes ammodytes

IsoformMolecular Mass (kDa)pIRelative Abundance in Venom (%)Toxicity Relative to AtxA
Ammodytoxin A (AtxA)15.57.971.45Most toxic
This compound (AtxB)15.57.831.45~28 times less toxic
Ammodytoxin C (AtxC)15.57.621.45~17 times less toxic

Data from nih.gov.

Adaptive Evolution of Phospholipase A2 Toxin Function

The evolution of snake venom PLA2 genes is a classic example of adaptive evolution, where natural selection drives the emergence of new functions. nih.govmdpi.com The pattern of nucleotide substitutions in the protein-coding exons of PLA2 genes is not random. arnes.sinih.gov Substitutions occur preferentially at the first and second positions of codons, which are more likely to result in an amino acid change. arnes.sinih.gov This pattern is indicative of positive Darwinian selection, where changes that confer a selective advantage are favored. arnes.sinih.gov

The diversification of PLA2 toxins has led to a wide array of pharmacological effects, including neurotoxicity, myotoxicity, cytotoxicity, and anticoagulant activity. nih.gov This functional diversity is thought to be an adaptation to different prey types and predatory environments. researchgate.net For example, the evolution of potent neurotoxins like this compound would be advantageous for subduing prey quickly.

The surface of the PLA2 protein appears to be a primary target of this positive selection. researchgate.net Residues on the molecular surface are more likely to be involved in interactions with other molecules, such as receptors on target cells. researchgate.netscispace.com The variation in the C-terminal region of ammodytoxin isoforms, which is located on the protein's surface, affects their binding to proteins like calmodulin and is linked to their differences in toxicity. scispace.com

The 49th amino acid residue in Group II PLA2s is critical for catalytic activity. mdpi.com An aspartic acid (D) at this position confers enzymatic activity, while its substitution, often with lysine (B10760008) (K), results in a loss of phospholipase activity but can lead to the evolution of other toxic functions. mdpi.com

Horizontal Gene Transfer and Retroelement Insertion in PLA2 Genes

The evolution of PLA2 genes in vipers has also been influenced by more unusual genetic events, such as horizontal gene transfer and the insertion of retroelements. arnes.sinih.govnih.gov A particularly interesting finding is the presence of a Bov-B long interspersed repeated DNA (LINE) sequence in the fourth intron of the ammodytoxin C and ammodytin L genes in Vipera ammodytes. arnes.sinih.gov

Bov-B LINEs are a type of retrotransposon, or "jumping gene," that can copy and paste themselves into new locations in the genome. researchgate.net What is remarkable is that these elements are primarily found in ruminants. arnes.sinih.gov Their presence in the genomes of Viperidae snakes, but not in other reptiles, strongly suggests an ancient horizontal gene transfer event from a mammal to an ancestral viper. arnes.sinih.govnih.gov

The insertion of this Bov-B LINE into the ancestral PLA2 gene occurred before the gene duplication that gave rise to the ammodytin L and ammodytoxin C genes. arnes.sinih.gov The absence of this retroelement at the same location in the PLA2 genes of other snake species indicates that this insertion was a relatively recent event, estimated to have occurred about 5 million years ago. arnes.sinih.gov While the direct functional consequence of this retroelement insertion on this compound's gene is not specified, it is a significant event in the evolutionary history of the PLA2 gene locus in Vipera ammodytes. arnes.sinih.gov The high copy number of Bov-B LINEs in the Vipera ammodytes genome (between 62,000 and 75,000 copies) suggests that these elements have been active and have played a role in shaping the snake's genome. arnes.sinih.govnih.gov

Advanced Research Methodologies and Experimental Models in Ammodytoxin B Studies

Recombinant Expression and Protein Engineering Techniques

Recombinant expression techniques are crucial for producing sufficient quantities of ammodytoxin B and its variants for detailed study. Ammodytoxins, including ammodytoxin A (AtxA), have been successfully expressed in bacterial systems such as Escherichia coli. researchgate.netchem-soc.siresearchgate.net This often involves expressing the toxin as a fusion protein to enhance production yields, followed by in vitro renaturation to obtain the correctly folded and biologically active form. chem-soc.siresearchgate.net

Protein engineering, particularly site-directed and cassette mutagenesis, is extensively used to investigate the structure-function relationships of ammodytoxins. chem-soc.si By introducing specific amino acid substitutions, researchers can assess the impact of individual residues or regions on enzymatic activity, membrane binding, and neurotoxicity. For instance, mutants of AtxA have been generated and characterized to understand how changes in specific positions affect their enzymatic properties and lethal potency. researchgate.netresearchgate.netmolekulske-interakcije.si Studies have also explored how factors like mRNA secondary structure can influence the efficiency of recombinant production in bacteria. researchgate.net

In Vitro Cellular Assays: Primary Cell Cultures and Neuronal Cell Lines (e.g., PC12 cells)

In vitro cellular assays utilizing primary cell cultures and established neuronal cell lines are fundamental for studying the cellular uptake, localization, and effects of this compound. Neuronal cell lines such as PC12 cells (derived from rat adrenal pheochromocytoma) and NSC-34 cells (a motor neuron-like cell line) are frequently used models. plos.orgmdpi.comnih.govnih.gov PC12 cells are considered particularly suitable due to their neuron-like characteristics and their demonstrated ability to internalize ammodytoxin. nih.govnih.gov

These assays allow researchers to observe the interaction of this compound with live cells, including its internalization pathways and subsequent intracellular trafficking. Studies in PC12 cells, for example, have shown that ammodytoxin co-localizes with protein disulfide isomerase (PDI) and targets mitochondria. plos.orgnih.govnih.gov Primary cultures of spinal cord motor neurons and cerebellar granule neurons have also been employed to investigate the effects of related neurotoxins on mitochondrial function. nih.gov Furthermore, cellular assays are used to determine the impact of ammodytoxins on cell viability and to demonstrate that they can induce apoptotic cell death in motoneuronal cell lines in an enzymatic activity-dependent manner. researchgate.net

Liposome and Artificial Membrane Systems for Interaction Studies

Liposomes and artificial membrane systems serve as simplified yet powerful models to study the enzymatic activity and membrane interactions of this compound in a controlled environment. Researchers use artificial phospholipid vesicles with varying lipid compositions, including those containing anionic and zwitterionic phospholipids (B1166683), to assess the toxin's preference for certain membrane types and to measure its hydrolysis rates. researchgate.netmolekulske-interakcije.si

These systems are also valuable for investigating the membrane-damaging properties of ammodytoxins and their engineered variants. Studies can quantify the release of encapsulated markers, such as calcein (B42510), from liposomes to assess membrane permeability changes induced by the toxin. molekulske-interakcije.si Furthermore, artificial membrane systems can be adapted for biophysical analyses, such as electrophoresis on microchips, to analyze toxin binding to membranes. researchgate.net The use of liposomes allows for detailed analysis of the interfacial binding affinity and catalytic activity of ammodytoxins on different membrane mimetics. researchgate.netmolekulske-interakcije.si

Animal Models for Mechanistic Pathophysiology

Animal models play a critical role in understanding the in vivo effects and mechanistic pathophysiology of this compound. The neurotoxic effects of Vipera ammodytes ammodytes venom, which contains ammodytoxins, have been investigated using neuromuscular preparations, such as the diaphragm of rats. mdpi.com This model allows for the assessment of the venom's impact on neuromuscular transmission and muscle contractility, as well as the evaluation of the neutralizing efficacy of antivenom. mdpi.com

Biophysical and Imaging Techniques (e.g., Transmission Electron Microscopy, Confocal Microscopy, SPR, ITC)

A range of biophysical and imaging techniques provides detailed insights into the molecular interactions and cellular localization of this compound. Fluorescence microscopy is utilized to visualize the distribution of labeled ammodytoxin within cells and to demonstrate its co-localization with specific cellular components or interacting proteins, such as protein disulfide isomerase in PC12 cells. plos.orgnih.gov

Transmission electron microscopy (TEM) offers high-resolution imaging to study the ultrastructural changes induced by ammodytoxin and to track its internalization and movement within cellular compartments, including synaptic vesicles and mitochondria. mdpi.com TEM has also been applied in studies examining the effects of ammodytoxins on artificial membrane systems like liposomes. researchgate.net

Surface Plasmon Resonance (SPR) is a powerful technique for quantitatively measuring the binding kinetics and affinity of this compound to potential interacting molecules, such as yeast 14-3-3 proteins. plos.org While Isothermal Titration Calorimetry (ITC) was included in the query, specific applications to this compound were not detailed in the provided snippets, though it is a standard biophysical method for studying molecular interactions. Other techniques like affinity labeling combined with SDS-PAGE and mass spectrometry are used to identify and characterize proteins that directly bind to ammodytoxin within cells or tissues. nih.gov

Proteomics and Transcriptomics Approaches in Venom Analysis

Proteomic and transcriptomic analyses are indispensable for a comprehensive understanding of the composition of Vipera ammodytes ammodytes venom and the relative abundance of its components, including this compound. Proteomic studies involve the separation, identification, and quantification of the various proteins present in the crude venom. mdpi.comresearchgate.netresearchgate.netnih.gov These analyses consistently identify ammodytoxins (AtxA, AtxB, AtxC) as significant neurotoxic sPLA2 isoforms within the venom. mdpi.com

Transcriptomic analysis, often performed on venom gland tissue, provides information about the mRNA sequences encoding venom components, complementing proteomic data by revealing the genetic basis for the expressed toxins. researchgate.netresearchgate.netnih.govnih.gov The combination of proteomic and transcriptomic data, known as venomics or proteotranscriptomics, offers a more complete picture of the venom's complexity and helps correlate gene expression with protein abundance. researchgate.netnih.gov These approaches have determined the relative abundance of ammodytoxins within the total venom proteome. mdpi.comresearchgate.net

Ammodytoxin IsoformRelative Abundance in Vaa Venom (% of crude venom)
Ammodytoxins (total)4.35% mdpi.com
PLA2s (total)11.60% mdpi.com

Note: Specific individual abundances for AtxA, AtxB, and AtxC were mentioned as having different relative abundances and pI values but explicit percentages for each were not consistently provided across snippets in a format suitable for a detailed table. mdpi.com

Genetic Manipulation and Model Organisms (e.g., Saccharomyces cerevisiae)

Genetic manipulation and the use of simple model organisms like the budding yeast Saccharomyces cerevisiae provide powerful tools for dissecting the cellular pathways and genetic interactions influenced by this compound. S. cerevisiae is used as a model system to study the intracellular effects of ammodytoxins, particularly ammodytoxin A, which can be heterologously expressed in the yeast cytosol. plos.orgnih.govresearchgate.net

Genome-wide analyses, such as synthetic dosage lethality (SDL) screens in yeast, help identify host genes and pathways that genetically interact with the expression or activity of ammodytoxin. plos.orgnih.govresearchgate.net These studies have implicated pathways involved in processes like endocytosis and cell cycle regulation as being affected by ammodytoxin activity. plos.orgnih.govresearchgate.net Yeast serves as an excellent model for generating initial hypotheses about the molecular mechanisms of ammodytoxin action that can then be further investigated in more complex, physiologically relevant systems. nih.govresearchgate.net Studies in yeast have also contributed to understanding the interaction of ammodytoxin with conserved proteins like 14-3-3 proteins and protein disulfide isomerase. plos.orgplos.orgresearchgate.net

Comparative Toxinology: Ammodytoxin B in Relation to Other Spla2 Toxins

Structural Homologies and Divergences with Other Neurotoxic and Myotoxic sPLA2s

Ammodytoxin B, alongside its related isoforms ammodytoxin A and C, and the ammodytins (I1, I2, and L) isolated from Vipera ammodytes ammodytes venom, are classified as group IIA sPLA2s. chem-soc.si These proteins are typically composed of 115 to 125 amino acid residues, resulting in a molecular mass ranging from 13 to 15 kDa. nih.gov A defining structural characteristic of group IIA sPLA2s, including the ammodytoxins, is the presence of seven intramolecular disulfide bonds. chem-soc.si They also feature a conserved catalytic dyad involving histidine and aspartic acid residues, as well as a calcium-binding loop, both critical for their enzymatic function. ijbs.com

While sharing these fundamental group IIA structural elements, this compound displays structural variations when compared to other neurotoxic and myotoxic sPLA2s. For instance, ammodytoxins are basic proteins, with this compound possessing an isoelectric point (pI) around 10.0. chem-soc.si In contrast, certain non-toxic sPLA2s found in the same venom, such as ammodytins I1 and I2, are characterized as neutral proteins. researchgate.net

Comparisons with other extensively studied sPLA2 toxins reveal both shared structural features and notable divergences. Beta-bungarotoxin (β-BuTX), a presynaptic neurotoxin found in the venom of the krait (Bungarus multicinctus), is a heterodimeric sPLA2, meaning it is composed of two distinct subunits linked by disulfide bridges. latoxan.com Notexin, isolated from the venom of the tiger snake (Notechis scutatus), is another presynaptic neurotoxin with significant myotoxic activity. It is a single-chain protein comprising 119 amino acids and containing seven disulfide bonds, exhibiting structural parallels with ammodytoxins in this regard. naver.comtistory.comlatoxan.com Taipoxin, derived from the coastal taipan (Oxyuranus scutellatus), is an exceptionally potent presynaptic neurotoxin that exists as a ternary complex formed by the non-covalent association of three subunits (α, β, and γ), each being a sPLA2 homolog. wikipedia.org The alpha and beta subunits of taipoxin consist of 120 amino acid residues and are cross-linked by seven disulfide bridges, demonstrating structural similarities to this compound in terms of disulfide bond count and approximate size. wikipedia.org

Mechanistic Commonalities and Specificities Across sPLA2 Families

The primary mechanism by which catalytically active sPLA2 toxins exert their effects involves the hydrolysis of membrane phospholipids (B1166683). This enzymatic activity can lead to the disruption of cell membranes, thereby affecting the function of various cell types, particularly at the neuromuscular junction. cnr.itnih.gov Presynaptic neurotoxic sPLA2s, including this compound, β-bungarotoxin, notexin, and taipoxin, interfere with the release of neurotransmitters from motor nerve terminals. latoxan.comlatoxan.comwikipedia.orgmolecular-interactions.si

While the phospholipase activity is generally considered essential for the full expression of neurotoxicity, the precise sequence of events and the relative importance of enzymatic activity versus protein-protein interactions can differ among various toxins. researchgate.net The neurotoxic action of ammodytoxin is characterized by a triphasic response: an initial transient inhibition of acetylcholine (B1216132) release, followed by a phase of augmented release, and culminating in a complete and irreversible paralysis that is dependent on the toxin's hydrolytic activity. uniprot.org This suggests that while enzymatic activity is ultimately required for the irreversible blockade, the initial phases may involve specific binding to presynaptic receptors. uniprot.org

Ammodytoxin has been shown to interact with specific proteins within the nerve terminal, including the neuronal M-type sPLA2 receptor, calmodulin (CaM), 14-3-3 proteins, and R25, a mitochondrial membrane protein. molecular-interactions.siuniprot.orgnih.gov These interactions are believed to play a significant role in the toxin's internalization into the nerve cell and its subsequent effects on intracellular targets such as mitochondria. molecular-interactions.siresearchgate.net

Other sPLA2 neurotoxins also exhibit specific interactions. Beta-bungarotoxin, for instance, selectively inhibits the release of acetylcholine at the neuromuscular junction. latoxan.com Taipoxin, in addition to its presynaptic effects, has also been demonstrated to possess myotoxic activity. wikipedia.org The distinct target specificities and pharmacological effects of these toxins, despite their shared enzymatic activity, are attributed to variations in their capacity to bind to specific receptors or other cellular components. cnr.ituniprot.org

Furthermore, some sPLA2 homologues found in snake venoms are enzymatically inactive due to mutations in their catalytic site, such as the substitution of an aspartic acid residue with a lysine (B10760008) at position 49 (Lys49-PLA2s). nih.gov Despite lacking significant catalytic activity, these Lys49-PLA2s can still induce myotoxic effects through mechanisms that may involve membrane destabilization mediated by interactions with negatively charged lipids. cnr.itnih.gov Ammodytin L, an enzymatically inactive homologue of ammodytoxin, is responsible for the myotoxicity observed in Vipera ammodytes ammodytes venom. researchgate.netchem-soc.si This highlights a divergence in mechanism where toxicity can be mediated through both catalytic-dependent and catalytic-independent pathways within the sPLA2 family.

The interaction with intracellular proteins like 14-3-3 proteins appears to be a common feature among several group IIA sPLA2s, including ammodytoxins, β-bungarotoxin, taipoxin, and ammodytin L. nih.gov This suggests the existence of conserved intracellular targets and potentially shared mechanisms of action once these toxins gain entry into the cell.

Evolutionary Relationships and Functional Diversification within Snake Venoms

Secreted phospholipases A2 serve as a prime example of how gene duplication and subsequent diversification have driven the evolution of a protein family with a wide range of functions, including the development of highly potent toxins in snake venoms. scispace.comresearchgate.net Snake venom sPLA2s are broadly classified into two main groups, group I and group II, based on their structural characteristics. nih.govoup.com Group I sPLA2s are commonly found in the venoms of elapid and hydrophid snakes, whereas group II sPLA2s are prevalent in the venoms of crotalid and viperid snakes. nih.govoup.com this compound, being isolated from a viperid snake (Vipera ammodytes ammodytes), belongs to group IIA. chem-soc.sinih.gov

Phylogenetic analyses of sPLA2 genes suggest that the different groups evolved from common ancestral genes. oup.com Within snake venoms, further diversification has occurred, leading to the emergence of isoforms with distinct toxic activities, such as neurotoxicity, myotoxicity, and anticoagulant effects. cnr.itscispace.com This functional diversification is often linked to relatively minor alterations in amino acid sequences, particularly in regions that interact with cellular targets. scispace.com

The presence of multiple sPLA2 isoforms with varying activities within the venom of a single species, such as Vipera ammodytes ammodytes, serves as a clear illustration of this diversification. The venom contains neurotoxic ammodytoxins, myotoxic ammodytin L, and enzymatically active but non-toxic ammodytins I1 and I2. researchgate.netchem-soc.si These isoforms exhibit high homology, differing by only a few amino acid residues, yet they display significant differences in toxicity. scispace.com This observation underscores the crucial role that specific amino acid substitutions have played in shaping the functional properties and target specificity of these toxins throughout evolution.

The evolution of sPLA2 toxins in venomous animals involves processes such as gene duplication, neofunctionalization (the acquisition of new functions), and adaptive evolution driven by the pressures of natural selection. scispace.comresearchgate.net Regions of the sPLA2 proteins that are under positive selection are frequently located on the protein surface, suggesting that changes in these regions are important for interactions with cellular targets and the evolution of toxicity. researchgate.net The study of ammodytoxins and their homologues provides valuable insights into these evolutionary processes and the structural basis for the functional diversification of sPLA2 toxins in snake venoms. chem-soc.siscispace.com

Future Research Directions and Emerging Avenues for Ammodytoxin B

Elucidation of Novel Intracellular Targets and Pathways

While ammodytoxin isoforms are known to exert presynaptic neurotoxicity by disrupting neurotransmitter release, their precise intracellular targets and the pathways they influence are still under investigation. Research has identified several potential intracellular binding proteins for ammodytoxin, including neuronal M-type sPLA2 receptor, R25 in mitochondria, calmodulin (CaM), and 14-3-3 proteins. molecular-interactions.sipsu.edunih.gov Ammodytoxin A has been shown to penetrate into the cytosol of rat hippocampal neurons and motor nerve terminals, reaching the cytosol and mitochondria. molecular-interactions.sinih.gov Studies using an enzymatically inactive mutant of ammodytoxin A (Atx(D49S)) have shown that it can internalize into PC12 cells and localize in vesicular structures, the cytosol, endoplasmic reticulum, and mitochondria. nih.govmdpi.com

Future research should aim to:

Identify additional intracellular proteins that specifically interact with ammodytoxin B. While some intracellular targets are common among ammodytoxin isoforms, subtle structural differences in AtxB may lead to unique binding partners or altered affinities.

Map the precise intracellular trafficking routes of this compound following internalization. Understanding how AtxB moves within the cell and reaches its targets is crucial for deciphering its mechanism of action. Studies have suggested pathways involving recycling synaptic vesicles or retrograde transport via the endoplasmic reticulum. nih.gov

Investigate the functional consequences of this compound binding to its intracellular targets. This includes determining how these interactions modulate cellular processes, particularly those related to neurotoxicity, such as mitochondrial function and synaptic vesicle dynamics. nih.govoup.comoup.com

Development of Advanced Biosensors and Detection Methods

Accurate and rapid detection of snake venom components, including this compound, is critical for effective envenomation treatment. xiahepublishing.com Current research is exploring advanced biosensing techniques for detecting various toxins. xiahepublishing.commdpi.combilkent.edu.trresearchgate.net

Future research in this area for this compound should focus on:

Developing highly sensitive and specific biosensors capable of detecting this compound isoforms, potentially distinguishing between them. This could involve utilizing different biosensing platforms such as optical (fluorescent, SPR, SERS), electrochemical, or piezoelectric sensors. xiahepublishing.commdpi.combilkent.edu.trresearchgate.net

Exploring novel biorecognition elements beyond traditional antibodies, such as aptamers or molecularly imprinted polymers, for enhanced specificity and stability in this compound detection. mdpi.com

Creating portable and rapid detection devices for field use, enabling quick identification of the specific venom components involved in an envenomation incident to guide targeted therapy. xiahepublishing.com

An example of data relevant to biosensor development for toxins is the detection limits achieved by various biosensor types for marine biotoxins, which can inform approaches for this compound.

Biosensor TypeDetection Range (Example)Limit of Detection (Example)Reference
Fluorescent0.01-300.00 ng/mL6.00 pg/mL mdpi.com
Electrochemical (QCM)0.04-100 µg/mL0.02 µg/mL xiahepublishing.com
Electrochemical-0.5 ng dL⁻¹ xiahepublishing.com

(Note: This table presents examples from research on other toxins but illustrates the types of data relevant to developing sensitive this compound biosensors.)

High-Resolution Structural Characterization of this compound in Membrane-Bound States

While the crystal structures of ammodytoxin A and C have been determined, gaining high-resolution structural information for this compound, particularly in complex with biological membranes or its receptors, remains a crucial area for future research. researchgate.netresearchgate.net Understanding the structural dynamics of AtxB upon membrane binding and during translocation is essential for elucidating its mechanism of action at a molecular level.

Future research directions include:

Determining the high-resolution three-dimensional structure of this compound, potentially through techniques like X-ray crystallography or cryo-electron microscopy. ijbs.com

Investigating the structural changes this compound undergoes upon interaction with lipid bilayers and identifying the specific lipid interactions that facilitate membrane binding and internalization.

Characterizing the structure of this compound in complex with its neuronal receptors and intracellular binding partners to understand the molecular basis of their interactions. molecular-interactions.sinih.govnih.gov

Understanding Complex Network Perturbations in Biological Systems

This compound, as a neurotoxin and enzyme, likely perturbs complex biological networks within affected cells and tissues. Moving beyond the study of individual targets, future research should adopt a systems biology approach to understand the broader impact of this compound. unipd.it

Future research should aim to:

Utilize transcriptomic, proteomic, and metabolomic approaches to identify the global changes in gene expression, protein profiles, and metabolic pathways induced by this compound exposure. nih.govacs.org

Develop computational models to integrate these diverse datasets and simulate the complex network perturbations caused by the toxin.

Identify key nodes and pathways within these networks that are particularly vulnerable to this compound, potentially revealing novel targets for therapeutic intervention.

Leveraging this compound as a Molecular Probe for Cellular Processes

The specific interactions and activities of this compound make it a valuable tool for probing fundamental cellular processes, particularly those related to membrane dynamics, protein-protein interactions, and neurosecretion. nih.gov

Future research could leverage this compound to:

Study mechanisms of protein-membrane interaction and translocation, given its ability to cross cellular membranes. nih.govplos.orgresearchgate.net

Investigate the roles of its identified intracellular binding partners, such as calmodulin and 14-3-3 proteins, in neuronal function and other cellular processes. molecular-interactions.sipsu.edu

Serve as a tool to dissect the intricacies of synaptic vesicle cycling and neurotransmitter release, processes that are significantly impacted by ammodytoxin. nih.govoup.comoup.complos.org

Q & A

Q. What experimental approaches are recommended for structural characterization of ammodytoxin B?

this compound, a neurotoxic secreted phospholipase A2 (sPLA2), can be structurally analyzed using molecular modeling tools like MODELER 9v7, with homologous toxins (e.g., ammodytoxin A, PDB ID: 3G8G) as templates . Circular dichroism spectroscopy and X-ray crystallography are critical for validating secondary and tertiary structures. For docking studies, tools such as HEX (version 6.12) are employed to simulate interactions with targets like nicotinic acetylcholine receptors (nAChRs) . Ensure alignment with crystallographic data repositories (e.g., PDB) to resolve structural ambiguities.

Q. How should researchers design experiments to assess this compound’s enzymatic activity?

Use fluorometric assays with synthetic substrates like 1-palmitoyl-2-(pyrene-1-carbonyl) phosphatidylcholine to quantify phospholipase A2 activity. Include negative controls (e.g., EDTA to chelate Ca²⁺, a cofactor for sPLA2s) and validate results with activity-inhibited mutants. Replicate experiments across ≥3 independent trials to account for batch variability .

Q. What are the best practices for isolating this compound from venom sources?

Apply reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile). Confirm purity via MALDI-TOF mass spectrometry and SDS-PAGE. Reference protocols for Vipera ammodytes venom fractionation to avoid cross-contamination with isoforms (e.g., ammodytoxin C) .

Advanced Research Questions

Q. How can conflicting data on this compound’s retrograde transport mechanisms be resolved?

Contradictions in intracellular trafficking studies (e.g., PDI-dependent vs. independent pathways) require orthogonal validation. Combine siRNA knockdown of protein disulfide isomerase (PDI) in PC12 cells with live-cell imaging tagged toxins. Use quantitative colocalization analysis (e.g., Pearson’s coefficient) to compare transport efficiency in wild-type vs. PDI-deficient models .

Q. What methodological strategies address low reproducibility in this compound binding assays?

Variability in receptor affinity studies (e.g., nAChR vs. mitochondrial targets) often stems from inconsistent buffer conditions. Standardize ionic strength (e.g., 150 mM NaCl, pH 7.4) and temperature (25°C) across labs. Employ surface plasmon resonance (SPR) with immobilized receptors to quantify binding kinetics (ka, kd) under controlled flow rates .

Q. How should researchers model this compound’s neurotoxicity in vivo while minimizing ethical concerns?

Adopt the 3Rs framework (Replacement, Reduction, Refinement). Use ex vivo neuromuscular junction preparations from rodents to measure synaptic blockade. For in vivo studies, adhere to dose-response protocols (e.g., LD50 calculations via probit analysis) with oversight from institutional animal care committees .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent neurotoxic effects?

Apply nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to derive IC50 values. Report 95% confidence intervals and use ANOVA with Tukey’s post hoc test for multi-group comparisons. Address outliers via Grubbs’ test .

Q. How can researchers differentiate between specific and nonspecific interactions in cross-linking studies?

Perform competitive binding assays with excess unlabeled this compound. Use mass spectrometry to identify co-purified proteins and validate findings with immunoblotting (e.g., anti-PDI antibodies). Include negative controls with heat-denatured toxin .

Experimental Replication and Transparency

Q. What documentation is required to ensure replicability of this compound studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Publish raw SDS-PAGE gels, chromatograms, and kinetic curves as supplementary data.
  • Disclose buffer compositions, software versions (e.g., MODELER 9v7), and instrument calibration protocols .
  • For structural models, deposit coordinates in public repositories (e.g., PDB).

Q. How should contradictory findings in the literature be addressed in manuscripts?

Dedicate a “Data Reconciliation” subsection to discuss potential sources of divergence (e.g., species-specific PDI isoforms, assay sensitivity). Use funnel plots to assess publication bias in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.